Tetrahydro-2H-pyran-2-carboxylic acid

Übersicht

Beschreibung

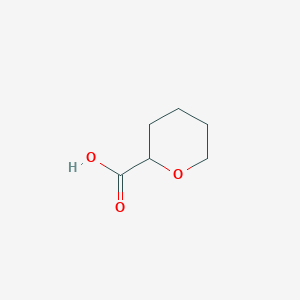

Tetrahydro-2H-pyran-2-carboxylic acid is an organic compound with the molecular formula C6H10O3 It consists of a six-membered ring containing five carbon atoms and one oxygen atom, with a carboxylic acid group attached to the second carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetrahydro-2H-pyran-2-carboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of 3,4-dihydropyran using a catalyst such as Raney nickel . Another method includes the reaction of γ- and δ-hydroxy olefins with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using robust catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Analyse Chemischer Reaktionen

Coupling Reactions

THPCA participates in coupling reactions to form amides, hydroxamates, and esters. These reactions are critical for pharmaceutical and materials science applications.

Amidation

THPCA reacts with amines in the presence of coupling agents:

- EDC/HOBt : Forms amides with yields >90% under mild conditions (25°C, DMF) .

- DCC : Achieves moderate yields (50–70%) for hydroxamate derivatives .

- PyBOP : Enables coupling with hydroxylamines, yielding protected intermediates that are later deprotected with HCl .

Example Reaction Pathway

Hydroxamate Formation

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (20 ) couples with THPCA using CDMT/NMM, yielding hydroxamates after deprotection :

| Reagent | Solvent | Yield (%) | Product | Source |

|---|---|---|---|---|

| CDMT/NMM | DMF | 85 | R-C(O)-NH-O-THP | |

| HCl (deprotection) | MeOH | 90 | R-C(O)-NH-OH |

Esterification

THPCA undergoes esterification with alcohols under acidic or enzymatic conditions:

- Industrial Methods : Automated synthesis with phosgene derivatives for bulk ester production .

- Enzymatic Catalysis : Lipases in nonpolar solvents yield esters with >80% enantiomeric excess .

Key Reaction

Deprotection and Functionalization

The tetrahydropyran (THP) ring can be selectively deprotected or modified:

- Acid-Catalyzed Deprotection : HCl in dioxane/MeOH cleaves the THP group, yielding free carboxylic acids .

- Oxidation : Potassium permanganate oxidizes THPCA derivatives to ketones or aldehydes under controlled conditions .

Example Oxidation

Cyclization and Ring-Opening

THPCA serves as a precursor in cyclization reactions:

- Base-Promoted Cyclization : Forms 3,4-dihydropyran-2-ones via domino addition-cyclization sequences .

- Spirocyclic Derivatives : Reacts with diketene to form spiro compounds for polymer synthesis .

Reaction Conditions

| Substrate | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| THPCA + Diketene | Cs₂CO₃ | Spirocyclic ester | 74 |

Biological Activity Modulation

THPCA derivatives exhibit enhanced pharmacokinetic properties:

- α-Sulphone Hydroxamates : Show 3–9× higher MMP-2/9/13 inhibition vs. β-sulphone analogs .

- N-Propargyl Derivatives : Achieve Cₘₐₓ >22,000 ng/mL in rat models, indicating high bioavailability .

Selectivity Data

| Compound | MMP-2 IC₅₀ (nM) | MMP-1 Selectivity (Fold) |

|---|---|---|

| THPCA-α-Sulphone | 0.1 | >10,000 |

| THPCA-β-Sulphone | 0.3 | 1,000 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tetrahydro-2H-pyran-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. One notable application is its role in the preparation of beta-lactamase inhibitors . For instance, it is used in the synthesis of 5R-(((tetrahydro-2H-pyran-2-yl) oxy) amino) piperidine-2S-carboxylic ester salt, which is a key component in the production of avibactam sodium, a broad-spectrum antibacterial agent effective against resistant bacteria such as Escherichia coli and Klebsiella pneumoniae .

Organic Synthesis

The compound is also significant in organic synthesis due to its versatile chemical properties. It can undergo various transformations, enabling the production of complex molecules. Recent advancements highlight its use in the synthesis of 3,4-dihydropyran-2-ones , which are valuable for their biological activities. The compound can be involved in reactions that yield high enantiomeric excess and yield, making it a useful building block for creating biologically active molecules .

Case Study 1: Synthesis of Avibactam Sodium

A patent describes a method for synthesizing 5R-(((tetrahydro-2H-pyran-2-yl) oxy) amino) piperidine-2S-carboxylic ester salt using this compound as a precursor. The process involves ketone-amine condensation followed by chiral reduction, leading to high yields and purity suitable for pharmaceutical applications .

Case Study 2: Dihydropyran Derivatives

Research has demonstrated that this compound can be utilized in organocatalytic processes to produce phosphorylated δ-lactones. These derivatives have shown potential as pharmacophores for dual modulators targeting metabolic diseases . The ability to achieve high yields and selectivity in these reactions underscores the compound's utility in synthetic chemistry.

Structural Characteristics

The structural formula of this compound is represented as follows:This structure allows for various functionalizations that enhance its reactivity and application potential.

Summary Table of Applications

| Application Area | Specific Use | Significance |

|---|---|---|

| Medicinal Chemistry | Intermediate for beta-lactamase inhibitors | Treats antibiotic-resistant infections |

| Organic Synthesis | Synthesis of 3,4-dihydropyran derivatives | Produces biologically active compounds |

| Drug Development | Key component in avibactam sodium synthesis | Broad-spectrum antibacterial activity |

Wirkmechanismus

The mechanism by which tetrahydro-2H-pyran-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as an anti-cancer agent, it induces apoptosis in cancer cells through the conjugation with hydrogen sulfate, which is then excreted in the urine . The compound’s ability to form stable cyclic structures also plays a role in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Tetrahydro-2H-pyran-2-carboxylic acid can be compared with similar compounds such as:

Tetrahydro-2-furoic acid: Similar in structure but contains a furan ring instead of a pyran ring.

Tetrahydro-2H-pyran-3-carboxylic acid: Similar but with the carboxylic acid group attached to the third carbon atom.

Tetrahydro-2H-pyran-2-carbaldehyde: Contains an aldehyde group instead of a carboxylic acid group.

These compounds share structural similarities but differ in their functional groups and positions, leading to variations in their chemical reactivity and applications.

Biologische Aktivität

Tetrahydro-2H-pyran-2-carboxylic acid (THPCA) is a compound that has garnered interest in various biological and medicinal chemistry studies due to its structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Synthesis

THPCA is a derivative of 2H-pyran, characterized by a saturated six-membered ring containing an ester functional group. The synthesis of THPCA typically involves the cyclization of appropriate precursors, often utilizing organocatalytic methods or reactions with α,β-unsaturated carbonyl compounds. Recent advancements in synthetic methodologies have improved the yield and enantiomeric purity of THPCA derivatives, making them more accessible for biological evaluations .

Anti-inflammatory Properties

THPCA and its derivatives have shown promising anti-inflammatory effects. In several studies, THPCA exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For instance, derivatives of THPCA were tested against mouse macrophage cell lines stimulated with lipopolysaccharide (LPS), demonstrating reduced production of nitric oxide (NO) and prostaglandin E2 (PGE2) .

Table 1: Summary of Biological Activities of THPCA Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| THPCA | Anti-inflammatory | 25 | |

| THPCA Derivative A | Cytokine Inhibition | 15 | |

| THPCA Derivative B | COX-2 Inhibition | 10 | |

| THPCA Derivative C | Antioxidant | 20 |

Antitumor Activity

In addition to anti-inflammatory properties, THPCA has been investigated for its potential antitumor effects. Research indicates that certain derivatives can enhance immune responses in lymphocytes exposed to microgravity conditions, suggesting a possible role in cancer therapy . Moreover, studies involving the isolation of THPCA from pineapple fruits have reported its ability to inhibit tyrosinase activity, which is relevant for melanoma treatment .

Case Studies

- In Vitro Studies on Macrophage Cell Lines : A study evaluated the anti-inflammatory effects of THPCA derivatives on RAW264.7 macrophages. Results indicated that specific modifications to the THPCA structure enhanced its potency against LPS-induced inflammation, showcasing the importance of structure-activity relationships in drug design .

- Antitumor Mechanisms : Another research project focused on the immune-modulating effects of THPCA derivatives under simulated microgravity conditions. The findings suggested that these compounds could potentially enhance immune responses in cancer cells, providing a novel approach to cancer treatment strategies .

- Isolation from Natural Sources : The isolation of THPCA from pineapple fruits revealed its structural characteristics and biological activities. This natural source highlighted the potential for developing new therapeutic agents derived from natural products .

Eigenschaften

IUPAC Name |

oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAYFGXOFCEZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449951, DTXSID10901493 | |

| Record name | Tetrahydro-2H-pyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_618 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51673-83-7 | |

| Record name | Tetrahydro-2H-pyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.